molecular formula C6H3N3O3 B1268153 2-Hydroxy-5-nitronicotinonitrile CAS No. 31309-38-3

2-Hydroxy-5-nitronicotinonitrile

Cat. No.: B1268153
CAS No.: 31309-38-3
M. Wt: 165.11 g/mol
InChI Key: HLQZJYLEGMYYBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-5-nitronicotinonitrile is an organic compound with the molecular formula C6H3N3O3 It is a derivative of nicotinonitrile, characterized by the presence of a hydroxyl group at the second position and a nitro group at the fifth position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-5-nitronicotinonitrile typically involves the nitration of 2-hydroxy-nicotinonitrile. The process begins with the slow addition of nitric acid to 2-hydroxy-nicotinonitrile while maintaining the temperature between 0-5°C. The reaction mixture is then stirred for two hours before being poured into a mixture of crushed ice and water. The resulting nitro compound precipitates out and is filtered and dried to obtain this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring safety protocols, and implementing efficient purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-5-nitronicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The hydroxyl and nitro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 2-oxo-5-nitronicotinonitrile.

    Reduction: Formation of 2-hydroxy-5-aminonicotinonitrile.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Hydroxy-5-nitronicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-nitronicotinonitrile involves its interaction with specific molecular targets. The hydroxyl and nitro groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 2-Hydroxy-3-nitronicotinonitrile
  • 2-Hydroxy-4-nitronicotinonitrile
  • 2-Hydroxy-6-nitronicotinonitrile

Comparison: 2-Hydroxy-5-nitronicotinonitrile is unique due to the specific positioning of the hydroxyl and nitro groups, which influences its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it suitable for specific applications where other compounds may not be as effective .

Properties

IUPAC Name

5-nitro-2-oxo-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3N3O3/c7-2-4-1-5(9(11)12)3-8-6(4)10/h1,3H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLQZJYLEGMYYBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20337305
Record name 2-Hydroxy-5-nitronicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20337305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31309-38-3
Record name 2-Hydroxy-5-nitronicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20337305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxy-5-nitropyridine-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxy-5-nitronicotinonitrile
Reactant of Route 2
Reactant of Route 2
2-Hydroxy-5-nitronicotinonitrile
Reactant of Route 3
Reactant of Route 3
2-Hydroxy-5-nitronicotinonitrile
Reactant of Route 4
Reactant of Route 4
2-Hydroxy-5-nitronicotinonitrile
Reactant of Route 5
Reactant of Route 5
2-Hydroxy-5-nitronicotinonitrile
Reactant of Route 6
2-Hydroxy-5-nitronicotinonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.